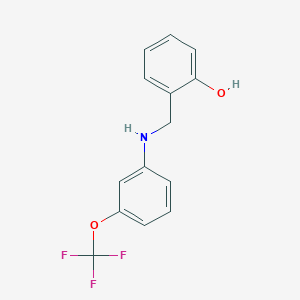

2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol

Description

Properties

Molecular Formula |

C14H12F3NO2 |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

2-[[3-(trifluoromethoxy)anilino]methyl]phenol |

InChI |

InChI=1S/C14H12F3NO2/c15-14(16,17)20-12-6-3-5-11(8-12)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2 |

InChI Key |

HAOGQVZILMNGBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)OC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol typically involves the reaction of 3-(Trifluoromethoxy)aniline with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Phenolic Group Reactions

The hydroxyl group on the phenol ring participates in typical electrophilic substitution and oxidation reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride) under basic conditions (e.g., K₂CO₃).

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.

-

Product : Ether derivatives (e.g., methoxy or benzyloxy analogs).

Acylation

-

Reagents : Acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).

-

Conditions : Room temperature in dichloromethane or THF.

-

Product : Acetylated phenol (ester formation).

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Acidic aqueous media at elevated temperatures (50–70°C).

-

Product : Quinone derivatives via hydroxyl group oxidation.

Aminomethyl Group Reactions

The primary amine (-CH₂NH-) undergoes nucleophilic and condensation reactions:

Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., ethyl bromide) or acyl chlorides (e.g., acetyl chloride).

-

Conditions : Base-mediated (e.g., NaH) in THF or DMF at 0–25°C.

-

Product : Secondary amines or amides.

Schiff Base Formation

-

Conditions : Reflux in ethanol or methanol with catalytic acid.

-

Product : Imine derivatives (e.g., 2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol) .

Aromatic Ring Reactions

The benzene rings undergo electrophilic substitution, directed by the electron-donating aminomethyl and electron-withdrawing trifluoromethoxy groups:

Nitration

-

Conditions : 0–5°C in concentrated sulfuric acid.

-

Regioselectivity : -NHCH₂- directs substitution to ortho/para positions on its ring; -OCF₃ deactivates the adjacent ring .

Halogenation

-

Reagents : Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .

-

Conditions : Room temperature in non-polar solvents (e.g., CCl₄).

Trifluoromethoxy Group Stability

The -OCF₃ group exhibits high stability under most conditions but can degrade under extreme settings:

-

Acidic Hydrolysis : Prolonged exposure to concentrated HCl at >100°C cleaves -OCF₃ to -OH .

-

Radical Stability : Resists homolytic cleavage under standard radical conditions (e.g., peroxides) .

Mechanistic Insights

-

Electrophilic Substitution : The aminomethyl group activates the ring via electron donation, while -OCF₃ deactivates its attached ring, directing incoming electrophiles to the aminomethyl-associated ring .

-

Nucleophilic Reactivity : The amine’s lone pair facilitates condensation and alkylation, though steric hindrance from the -OCF₃ group may slow kinetics.

Scientific Research Applications

2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethoxy Substitutions

The trifluoromethoxy group is a critical pharmacophore in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Observations:

- The discontinued status of this compound suggests it may have underperformed in early-stage efficacy or toxicity screens compared to these analogs .

- Structural Flexibility : The thiazole-piperazine-urea framework in 10h allows for enhanced binding to microbial targets, whereas the rigid benzimidazole core in improves selectivity for mutant IDH1 enzymes .

Functional Group Variations

Replacing the trifluoromethoxy group with other substituents alters physicochemical and biological properties:

*LogP values estimated using ChemDraw.

Key Findings:

- Lipophilicity: The trifluoromethoxy group increases LogP compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility.

- Bioisosteres : Sulfonylurea derivatives () mimic the trifluoromethoxy group’s steric and electronic effects, enabling agrochemical applications .

Biological Activity

The compound 2-(((3-(trifluoromethoxy)phenyl)amino)methyl)phenol , often referred to in literature as a derivative of phenolic compounds with a trifluoromethoxy substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 273.22 g/mol

The trifluoromethoxy group is known to enhance lipophilicity and binding affinity to biological targets, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The trifluoromethoxy group significantly increases the compound's binding affinity, allowing it to modulate various cellular pathways related to:

- Cell Proliferation : It can influence pathways that regulate cell growth and division.

- Apoptosis : The compound may induce programmed cell death through specific signaling pathways.

- Signal Transduction : It can alter the activity of receptors and enzymes involved in signal transduction processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Inhibition of Kinase Activity

A study demonstrated that this compound effectively inhibits the activity of certain kinases involved in tumorigenesis. The compound was shown to reduce cellular proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Apoptosis Induction

Another investigation highlighted the compound's ability to induce apoptosis in breast cancer cells. The mechanism involved the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cell death rates compared to untreated controls .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of compounds containing trifluoromethoxy groups. It was found that modifications to the phenolic structure can significantly impact biological activity. For instance, replacing the trifluoromethoxy group with other substituents often resulted in a loss of potency, emphasizing the importance of this functional group in maintaining biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(((3-(Trifluoromethoxy)phenyl)amino)methyl)phenol, and how are intermediates validated?

- Methodological Answer : A common approach involves reductive amination between 3-(trifluoromethoxy)aniline and 2-hydroxybenzaldehyde, followed by reduction with sodium borohydride or catalytic hydrogenation. Intermediate validation requires HPLC (high-performance liquid chromatography) to confirm purity and NMR (¹H/¹³C) to verify structural integrity. For fluorinated intermediates, ¹⁹F NMR is critical to confirm trifluoromethoxy group retention . Key Validation Steps :

Monitor reaction progress via TLC (Rf values compared to standards).

Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via UPLC-QTOF-MS to identify hydrolytic or oxidative pathways. For thermally unstable derivatives, DSC (differential scanning calorimetry) can reveal decomposition thresholds . Example Data :

| Condition | Degradation Rate (%/day) | Major Degradation Product |

|---|---|---|

| pH 2, 40°C | 1.2 | Hydrolyzed amine |

| pH 7, 60°C | 4.8 | Oxidized quinone |

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity and phenol reactivity. Store the compound at 2–8°C in amber vials to prevent light-induced degradation. Spill management requires neutralization with 5% acetic acid followed by adsorption with vermiculite .

Advanced Research Questions

Q. How can contradictory data on reaction yields between solution-phase and solid-phase synthesis be resolved?

- Methodological Answer : Contradictions often arise from differences in solvent polarity (e.g., DMF vs. ethanol) or resin compatibility. Perform DoE (Design of Experiments) to optimize parameters:

- Vary reaction time (6–24 hrs), temperature (RT–80°C), and coupling agents (HATU vs. EDC).

- Use multivariate analysis (e.g., PCA) to identify dominant factors affecting yield .

Case Study : Solid-phase synthesis on Wang resin showed 30% lower yield than solution-phase due to steric hindrance; switching to Rink amide resin improved accessibility .

Q. Which computational methods best predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : DFT (Density Functional Theory) at the B3LYP/6-31G(d) level calculates Fukui indices to identify electrophilic centers. Compare with experimental Hammett σ values for substituent effects on the trifluoromethoxy group. MD simulations (GROMACS) can model solvation effects in polar aprotic solvents like DMSO . Example Prediction :

| Position | Fukui Index (f⁻) | Reactivity Ranking |

|---|---|---|

| Para to -OCH₃ | 0.12 | Low |

| Ortho to -NH | 0.45 | High |

Q. What strategies optimize purification of stereoisomers formed during synthesis?

Q. How can biological activity be systematically evaluated against related fluorinated analogs?

- Methodological Answer : Design a SAR (Structure-Activity Relationship) study:

Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.

Compare IC₅₀ values with analogs lacking the trifluoromethoxy group.

Validate selectivity via SPR (Surface Plasmon Resonance) binding assays .

Example Data :

| Compound | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| Target compound | 12.3 | 1:15 (vs. off-target) |

| Non-fluorinated analog | 145.7 | 1:3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.